Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate

Overview

Description

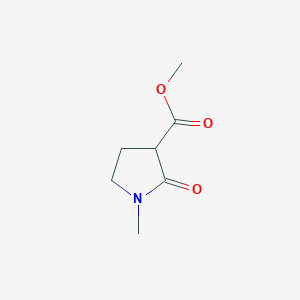

“Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C7H11NO3 . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom. This compound is often used in research and development .

Synthesis Analysis

The synthesis of “Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate” and its derivatives can be achieved through various methods. One common approach involves the condensation reaction of carbothioamide in an acidic medium . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate” is characterized by a pyrrolidine ring, which is a five-membered ring with a nitrogen atom . The InChI code for this compound is 1S/C7H11NO3/c1-7(6(10)11-2)3-4-8-5(7)9/h3-4H2,1-2H3,(H,8,9) .Physical And Chemical Properties Analysis

“Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate” is a solid compound . It has a molecular weight of 157.17 . The compound is stored under normal temperature .Scientific Research Applications

Antioxidant Activity

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate derivatives have been studied for their antioxidant activity . A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and their antioxidant activity was screened by DPPH radical scavenging method and reducing power assay . Some of these compounds were identified as potent antioxidants .

Drug Discovery

The pyrrolidine ring, which is a part of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This saturated scaffold allows a greater chance of generating structural diversity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Synthesis of Other Compounds

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate can be used as a starting material for the synthesis of other compounds. For example, it was used to prepare 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid .

Chromatography

Again, while specific applications in chromatography are not mentioned in the search results, the unique properties of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate could potentially be explored in this field .

Analytical Chemistry

The unique properties of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate could potentially be explored in analytical chemistry .

Safety and Hazards

“Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate” is classified as a hazardous compound. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is an organic compound . .

Biochemical Pathways

It’s known that the compound can be used as an intermediate in organic synthesis , which suggests it may participate in various biochemical reactions.

Pharmacokinetics

It’s known that the compound is soluble in some organic solvents such as ethanol, dichloromethane, and propanol, but has low solubility in water . This could potentially affect its bioavailability.

Result of Action

As an intermediate in organic synthesis , it’s likely that the compound participates in various chemical reactions, leading to the formation of different products.

Action Environment

The action of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents . Additionally, the compound should be stored away from sources of ignition and oxidizing agents , suggesting that its stability and efficacy could be affected by environmental conditions such as temperature and the presence of other chemicals.

properties

IUPAC Name |

methyl 1-methyl-2-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8-4-3-5(6(8)9)7(10)11-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLKVGYPYLXMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate | |

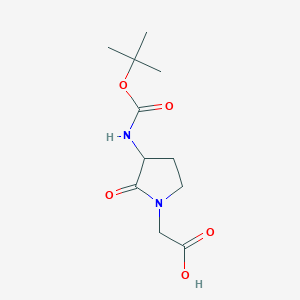

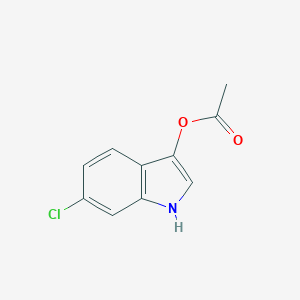

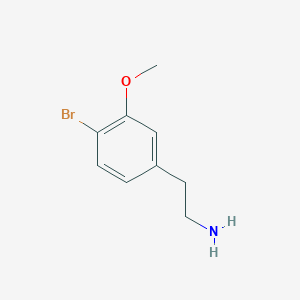

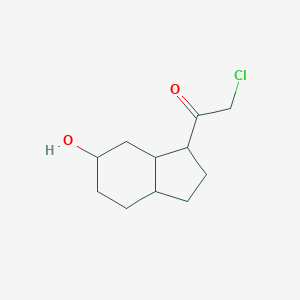

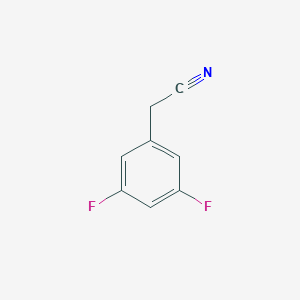

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)